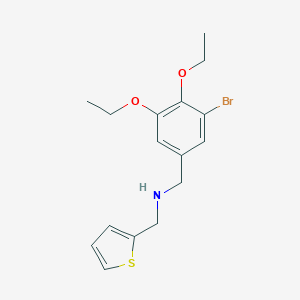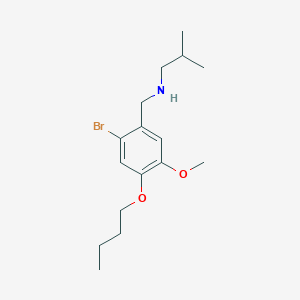
1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine, also known as 2C-B-FLY, is a synthetic psychedelic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 1996 by Aaron P. Monte and is structurally related to 2C-B, a well-known psychedelic drug. 2C-B-FLY is a potent agonist of the serotonin receptor and has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is not fully understood, but it is believed to act as a partial agonist of the serotonin receptor. This means that it binds to the receptor and activates it to a lesser extent than a full agonist. The activation of the serotonin receptor by 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is thought to lead to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine are not well studied, but it is believed to have psychedelic effects similar to those of other phenethylamine compounds. These effects may include altered perception, mood, and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
The advantages of using 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments include its high affinity for the serotonin receptor, which makes it a useful tool for studying the role of this receptor in regulating mood, cognition, and behavior. However, the limitations of using 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments include its complex synthesis process and the lack of information on its biochemical and physiological effects.
将来の方向性
There are several future directions for research on 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, research could be conducted on the synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine to develop more efficient and cost-effective methods. Overall, 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has the potential to be a valuable tool in scientific research, but further studies are needed to fully understand its properties and applications.
合成法
The synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine involves a multi-step process that starts with the reaction of 3-bromo-4,5-diethoxybenzaldehyde and thiophen-2-ylmethanamine to form the intermediate product. This is followed by a series of reactions that involve the use of reagents such as boron tribromide and sodium borohydride to produce the final product. The synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a complex process that requires a high level of expertise in organic chemistry.
科学的研究の応用
1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin receptor, which plays a crucial role in regulating mood, cognition, and behavior. Studies have also suggested that 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
特性
分子式 |
C16H20BrNO2S |
|---|---|
分子量 |
370.3 g/mol |
IUPAC名 |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C16H20BrNO2S/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13/h5-9,18H,3-4,10-11H2,1-2H3 |
InChIキー |
JLCZXQCYGWUHCG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OCC |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)


![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-amino-N-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283310.png)
![4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283311.png)